molecular formula C17H18BrNO B8314356 1-Benzyl-3-(3-bromophenoxy)pyrrolidine

1-Benzyl-3-(3-bromophenoxy)pyrrolidine

Cat. No.: B8314356
M. Wt: 332.2 g/mol
InChI Key: KJLSXMXWMRRDHH-UHFFFAOYSA-N
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Description

1-Benzyl-3-(3-bromophenoxy)pyrrolidine (CID 20263074) is a chemical compound featuring a pyrrolidine scaffold substituted with a benzyl group and a 3-bromophenoxy moiety . The pyrrolidine ring is a saturated five-membered nitrogen heterocycle that is of significant interest in medicinal chemistry and drug discovery . This saturated scaffold offers several advantages, including the ability to explore pharmacophore space due to sp3-hybridization, contribution to the stereochemistry of a molecule, and increased three-dimensional coverage due to the non-planarity of the ring . While specific biological data for this compound may be limited, the pyrrolidine structure is a versatile cornerstone in the development of bioactive molecules. It serves as a key intermediate and core skeleton in various pharmaceuticals and clinical candidates . The presence of the bromophenoxy group provides a handle for further chemical modification via cross-coupling reactions, making this compound a valuable building block for constructing more complex molecules for research and development . Pyrrolidine derivatives are found in a wide range of therapeutic agents, including antimicrobials, antivirals, anticancer drugs, anti-inflammatories, and treatments for central nervous system disorders . Researchers can utilize this compound as a precursor in the synthesis of potential drug candidates or as a standard in analytical studies. This product is intended for research purposes by qualified professionals. It is For Research Use Only and is not intended for diagnostic or therapeutic use in humans or animals.

Properties

Molecular Formula

C17H18BrNO

Molecular Weight

332.2 g/mol

IUPAC Name

1-benzyl-3-(3-bromophenoxy)pyrrolidine

InChI

InChI=1S/C17H18BrNO/c18-15-7-4-8-16(11-15)20-17-9-10-19(13-17)12-14-5-2-1-3-6-14/h1-8,11,17H,9-10,12-13H2

InChI Key

KJLSXMXWMRRDHH-UHFFFAOYSA-N

Canonical SMILES

C1CN(CC1OC2=CC(=CC=C2)Br)CC3=CC=CC=C3

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Halogen-Substituted Analogs
  • 1-Benzyl-3-(4-chlorophenyl)-3-(trimethylsilyloxy)pyrrolidine (2c): Substituents: 4-Chlorophenyl and trimethylsilyloxy groups. Synthesis: Yield of 31% using hexane-EtOAc (20:1 to 2:1) eluent . Properties: IR peaks at 1250 cm⁻¹ (Si-O) and 1094 cm⁻¹ (C-O); NMR signals at δ 0.07 (9H, Si-CH3) and δ 7.24–7.42 (aromatic protons) .
  • 1-(3-Bromobenzyl)pyrrolidine: Substituents: 3-Bromobenzyl group directly attached to the pyrrolidine nitrogen. Purity: 95+% (CAS: BD296022) . Comparison: Positional isomerism (bromine on benzyl vs. phenoxy) alters steric accessibility and electronic distribution.
Oxygen-Containing Substituents
  • Benzyl 3-methoxy-1-pyrrolidinecarboxylate: Substituents: Methoxy and benzyl carboxylate groups. Molecular Formula: C₁₃H₁₇NO₃; molar mass 235.28 .
  • 1-Benzyl-3-hydroxyimino-2-methylpyrrolidine: Substituents: Hydroxyimino and methyl groups. Properties: Molecular weight 204.27; LogP 2.05 . Comparison: The hydroxyimino group introduces hydrogen-bonding capability, absent in the bromophenoxy derivative.
Nitrogen-Containing Substituents
  • 1-Benzyl-3-(tert-butoxycarbonylamino)pyrrolidine: Substituents: Boc-protected amino group. Properties: Molecular weight 276.38; purity >98% . Comparison: The Boc group enhances stability during synthesis but requires deprotection for further functionalization, unlike the bromophenoxy group.
  • 1-Benzyl-3-(trifluoroacetamido)pyrrolidine: Substituents: Trifluoroacetamido group. Applications: Intermediate for nicotinamide riboside derivatives . Comparison: The electron-withdrawing trifluoroacetyl group may increase resistance to hydrolysis compared to bromophenoxy.

Key Observations :

  • Higher yields correlate with less polar eluent systems (e.g., 47% with hexane-EtOAc 15:1 → 1:1 for naphthyl derivative) .
  • Bulky substituents (e.g., naphthyl) may improve crystallization, enhancing yield.

Physicochemical Properties

Compound Molecular Weight Melting Point (°C) Solubility IR Peaks (cm⁻¹) Reference
(R)-(+)-1-Benzyl-3-(Boc-amino)pyrrolidine 276.37 77–81 Soluble in methanol N/A
1-Benzyl-3-(phenylsulfonyl)pyrrolidine 301.4 N/A N/A Sulfonyl group (~1350)
1-Benzyl-3-hydroxyimino-2-methylpyrrolidine 204.27 N/A N/A Hydroxyimino (~3300, O-H)

Key Observations :

  • Bromophenoxy derivatives are expected to have higher molecular weights (~330–350 g/mol) compared to methoxy or acetamido analogs.
  • The bromine atom may lower solubility in aqueous media but improve lipophilicity (LogP ~3–4 estimated).

Preparation Methods

Formation of the Pyrrolidine Core

The synthesis often begins with constructing the pyrrolidine ring. A widely cited approach involves the reaction of benzylamine with ethyl acrylate under controlled conditions:

  • Alkylation Step : Benzylamine reacts with ethyl acrylate at 30–40°C to form ethyl 3-benzylaminopropionate. This step achieves a yield of 96.4% under optimal conditions.

  • Cyclization : The intermediate undergoes hydrolysis and cyclization in the presence of concentrated hydrochloric acid, yielding N-benzyl-3-pyrrolidone. This step is critical, with yields averaging 65–67%.

  • Reduction to Pyrrolidine : The lactam (pyrrolidone) is reduced to pyrrolidine using agents like lithium aluminum hydride (LiAlH4_4) or catalytic hydrogenation.

Introduction of the 3-Bromophenoxy Group

The phenoxy substituent is introduced via nucleophilic aromatic substitution (SNAr) or Mitsunobu reaction:

  • SNAr Pathway : The pyrrolidine derivative is functionalized with a leaving group (e.g., mesylate or tosylate) at position 3, which reacts with 3-bromophenol under basic conditions (e.g., K2_2CO3_3 in DMF).

  • Mitsunobu Reaction : A more stereospecific method employs diethyl azodicarboxylate (DEAD) and triphenylphosphine to couple 3-bromophenol directly to a hydroxylated pyrrolidine intermediate.

Alternative Routes via Oxazolidinone Intermediates

Recent patents describe the use of oxazolidinone templates to streamline synthesis:

  • Oxazolidinone Formation : Benzylamine derivatives are reacted with carbonyl diimidazole (CDI) to form oxazolidinone intermediates, which facilitate stereochemical control.

  • Ring-Opening and Functionalization : The oxazolidinone is opened under acidic conditions, and the resulting amine is coupled with 3-bromophenol via etherification.

  • Final Cyclization : Intramolecular cyclization yields the target compound, with reported yields of 66–68%.

Optimization Strategies and Reaction Conditions

Temperature and Catalysis

  • Low-Temperature Control : Maintaining temperatures below 30°C during alkylation prevents side reactions.

  • Acid Catalysis : Concentrated hydrochloric acid (6–12 M) is essential for efficient hydrolysis and cyclization, though excess acid can degrade sensitive intermediates.

Solvent Systems

  • Polar Aprotic Solvents : DMF and DMSO enhance nucleophilicity in SNAr reactions.

  • Toluene for Extraction : Used to separate aqueous and organic phases during workup, minimizing product loss.

Purification Techniques

  • Distillation : Vacuum distillation (6 mmHg) isolates the target compound at 145–150°C.

  • Chromatography : Silica gel chromatography resolves regioisomeric byproducts, particularly when Mitsunobu conditions are employed.

Comparative Analysis of Methods

MethodKey StepsYield (%)AdvantagesLimitations
Pyrrolidine IntermediateAlkylation, cyclization, reduction55–67High-yield initial stepsMulti-step, requires harsh acids
Oxazolidinone TemplateOxazolidinone formation, coupling66–68Stereochemical controlComplex intermediates
Mitsunobu ReactionDirect etherification60–65Single-step couplingCostly reagents (DEAD, PPh3_3)

Industrial-Scale Considerations

  • Cost Efficiency : The pyrrolidine intermediate route is favored for scalability due to lower reagent costs.

  • Waste Management : Recycling toluene and ethyl acetate reduces environmental impact.

  • Process Monitoring : LC-MS and gas chromatography ensure real-time tracking of reaction progress .

Q & A

Q. Basic

  • NMR Spectroscopy : ¹H/¹³C NMR to identify substituent positions (e.g., benzyl CH₂ at δ 3.5–4.0 ppm, bromophenoxy aromatic protons at δ 6.8–7.4 ppm) .
  • X-ray Crystallography : Resolve stereochemistry and confirm the absence of byproducts (e.g., para-substituted isomers) .
  • Mass Spectrometry : High-resolution MS to verify molecular ion (e.g., [M+H]+ at m/z 346.04 for C₁₇H₁₇BrNO) .

What in vitro assays are recommended for preliminary biological activity screening of this compound?

Q. Basic

  • Enzyme Inhibition Assays : Test against kinases or GPCRs using fluorescence polarization or radiometric assays, leveraging the bromophenyl group’s electrophilic properties .
  • Receptor Binding Studies : Competitive binding assays with labeled ligands (e.g., ³H-labeled antagonists) to assess affinity for serotonin or dopamine receptors .
  • Cytotoxicity Screening : MTT assays in cancer cell lines (e.g., HeLa) to evaluate apoptotic effects .

How can researchers resolve contradictions in reported biological activity data for this compound?

Q. Advanced

  • Orthogonal Assays : Validate initial findings using complementary methods (e.g., SPR for binding kinetics alongside cellular assays) .
  • Structural Analog Comparison : Synthesize derivatives (e.g., replacing bromine with chlorine) to isolate substituent-specific effects .
  • Meta-Analysis : Cross-reference datasets from public repositories (e.g., ChEMBL) to identify outliers or assay-specific artifacts .

What computational strategies are effective for predicting target interactions and selectivity?

Q. Advanced

  • Molecular Docking : Use AutoDock Vina or Schrödinger Suite to model interactions with predicted targets (e.g., serotonin receptors) .
  • QSAR Modeling : Develop regression models correlating substituent electronic parameters (Hammett σ) with activity .
  • MD Simulations : Assess binding stability over 100-ns trajectories in explicit solvent (e.g., TIP3P water) .

How can enantioselective synthesis be achieved for chiral analogs of this compound?

Q. Advanced

  • Chiral Catalysts : Employ Jacobsen’s Mn-salen complexes for asymmetric epoxidation of precursor alkenes .
  • Chiral Resolution : Use HPLC with amylose-based columns (e.g., Chiralpak AD-H) to separate enantiomers .
  • Asymmetric Hydrogenation : Apply Ru-BINAP catalysts to reduce prochiral ketones during pyrrolidine formation .

What methodologies are suitable for in vivo pharmacokinetic profiling?

Q. Advanced

  • Rodent Models : Administer via IV/PO routes and collect plasma samples at intervals (0.5–24 hrs) for LC-MS/MS analysis .
  • Metabolite Identification : Use HR-MS/MS to detect phase I/II metabolites (e.g., hydroxylation or glucuronidation) .
  • Tissue Distribution : Radiolabel the compound (¹⁴C) and quantify accumulation in organs via scintillation counting .

How can researchers mitigate synthetic challenges related to bromophenoxy group instability?

Q. Advanced

  • Protective Group Strategies : Temporarily mask reactive sites (e.g., silyl ethers for hydroxyl groups) during benzylation .
  • Low-Temperature Reactions : Perform SNAr at –20°C to minimize debromination .
  • Alternative Halogenation : Replace bromine with iodine for improved stability, then perform post-synthetic cross-coupling (e.g., Suzuki-Miyaura) .

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